molecular formula C18H15Cl2N3O3 B2869878 2-(2,4-dichlorophenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)propanohydrazide CAS No. 677741-07-0

2-(2,4-dichlorophenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)propanohydrazide

Cat. No.: B2869878
CAS No.: 677741-07-0
M. Wt: 392.24
InChI Key: XUYXJFPBOCVJCU-PGMHBOJBSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)propanohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenoxy group and an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)propanohydrazide typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the dichlorophenoxy intermediate.

    Indole Derivative Synthesis: The next step involves the synthesis of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Condensation Reaction: The final step is the condensation of the dichlorophenoxy intermediate with the indole derivative in the presence of a suitable condensing agent, such as acetic anhydride or phosphorus oxychloride, to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)propanohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and molecular targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A simpler compound with similar structural features but different biological activity.

    Indole-3-carbinol: An indole derivative with known anti-cancer properties.

Uniqueness

2-(2,4-dichlorophenoxy)-N’-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)propanohydrazide is unique due to its combined structural features of a dichlorophenoxy group and an indole derivative, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3/c1-10(26-15-8-7-11(19)9-13(15)20)17(24)22-21-16-12-5-3-4-6-14(12)23(2)18(16)25/h3-10,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUIWTHDBPPVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N=NC1=C(N(C2=CC=CC=C21)C)O)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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